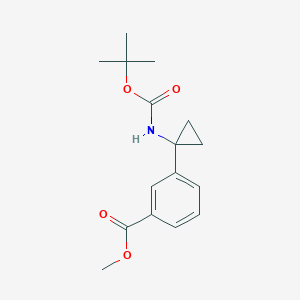

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Beschreibung

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a cyclopropane ring bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The cyclopropane ring introduces steric strain, which can influence reactivity and conformational preferences, while the ester group provides a handle for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for drug candidates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.

Eigenschaften

Molekularformel |

C16H21NO4 |

|---|---|

Molekulargewicht |

291.34 g/mol |

IUPAC-Name |

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(8-9-16)12-7-5-6-11(10-12)13(18)20-4/h5-7,10H,8-9H2,1-4H3,(H,17,19) |

InChI-Schlüssel |

DRVSEXZXYYRCIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

A critical comparison involves positional isomers, such as Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate (). Key differences include:

Functional Group Variations

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ():

- Structure : Contains a cyclopropylmethoxy group at the 4-position and a free hydroxy group at the 3-position.

- Key Differences :

(S)-Methyl 5-((tert-Butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate ():

Role of Cyclopropane and Boc Protection

- Cyclopropane Derivatives in Drug Design :

- Boc vs. Other Protecting Groups :

Research Findings and Implications

- Synthetic Challenges : The 3-substituted isomer requires precise regiocontrol, as misplacement of substituents (e.g., the corrigendum in ) can lead to erroneous structures with altered properties .

- Commercial Demand : highlights the availability of related Boc-protected compounds, indicating their importance in high-throughput synthesis and medicinal chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.